5-Bromo-6-fluoro-3-iodopyridin-2-amine
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Research and Development
The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of chemical compounds. Its presence is prominent in pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. researchgate.netijssst.info The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is crucial for molecular recognition and binding to enzymes and receptors. soton.ac.uk This has led to the incorporation of the pyridine moiety in numerous approved drugs. researchgate.netijssst.info
The Role of Halogen Substituents in Pyridine Ring Functionalization
Halogen substituents on a pyridine ring play a multifaceted role in its functionalization. They act as versatile synthetic handles for the introduction of other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. mdpi.com The nature and position of the halogen atom significantly influence the reactivity of the pyridine ring. For instance, the order of reactivity for nucleophilic aromatic substitution on halopyridines is generally F > Cl > Br > I, while for oxidative addition in cross-coupling reactions, the reactivity order is I > Br > Cl. researchgate.net This differential reactivity allows for selective and sequential functionalization of polyhalogenated pyridines.
Overview of Synthetic Challenges and Opportunities for Multi-substituted Pyridine Derivatives
The synthesis of multi-substituted pyridine derivatives presents both significant challenges and exciting opportunities for organic chemists. The regioselective introduction of multiple substituents onto the pyridine core can be a complex task, often requiring multi-step synthetic sequences and careful control of reaction conditions. mdpi.combldpharm.com However, the development of modern synthetic methodologies, including directed ortho-metalation and regioselective halogenation, has opened up new avenues for the construction of these intricate molecules. The ability to synthesize a diverse range of multi-substituted pyridines is crucial for the exploration of new chemical space and the development of novel compounds with desired properties.
Contextualizing 5-Bromo-6-fluoro-3-iodopyridin-2-amine within Halogenated Pyridine Chemistry
This compound is a prime example of a highly functionalized pyridine derivative with significant potential in organic synthesis. The presence of three different halogen atoms (bromine, fluorine, and iodine) at distinct positions, along with an amino group, makes it a highly versatile building block. The differential reactivity of the C-I, C-Br, and C-F bonds allows for a range of selective transformations. For instance, the iodine atom at the 3-position is expected to be the most reactive site for palladium-catalyzed cross-coupling reactions, followed by the bromine atom at the 5-position. The fluorine atom at the 6-position is generally the least reactive in such transformations but can be susceptible to nucleophilic aromatic substitution under specific conditions. The amino group at the 2-position can also be utilized for further derivatization or can act as a directing group in certain reactions.
The strategic arrangement of these functional groups in this compound offers a platform for the synthesis of a wide array of complex, multi-substituted pyridine derivatives. This positions the compound as a valuable tool for the construction of novel molecular scaffolds for applications in medicinal chemistry and materials science.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 1214377-69-1 |
| Molecular Formula | C₅H₃BrFIN₂ |
| Molecular Weight | 316.90 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
Research Findings and Potential Applications
While specific research articles focusing solely on this compound are not extensively available, its synthetic utility can be inferred from studies on analogous polyhalogenated pyridines. The presence of multiple, differentially reactive halogen atoms makes it an ideal substrate for sequential, site-selective cross-coupling reactions. This allows for the controlled introduction of various substituents, leading to the generation of diverse molecular libraries for drug discovery and materials science research.
For example, the iodine at the C3 position can be selectively targeted for Sonogashira or Suzuki couplings, followed by a subsequent reaction at the C5 bromine. The fluorine at C6, being the most inert to cross-coupling, can either remain as a modulator of electronic properties or be a site for nucleophilic aromatic substitution under more forcing conditions. The 2-amino group can be acylated, alkylated, or used to direct further functionalization of the ring.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoro-3-iodopyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFIN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQXZNUCTJIQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 6 Fluoro 3 Iodopyridin 2 Amine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 5-bromo-6-fluoro-3-iodopyridin-2-amine suggests a strategy that sequentially introduces the halogen substituents onto a pre-functionalized aminopyridine core. The directing effects of the amino group are pivotal in guiding the regioselectivity of the subsequent halogenation steps.
The primary disconnections are the carbon-halogen bonds. Given the reactivity of halopyridines, the C-I bond is the most logical first disconnection, as iodination is often the final step due to the lability of the C-I bond under various reaction conditions. This leads back to 5-bromo-6-fluoropyridin-2-amine (A) .
The next disconnection targets the C-Br bond, retrosynthetically removing the bromine atom to yield the key intermediate, 6-fluoropyridin-2-amine (B) . This precursor is crucial as it establishes the foundational amino and fluoro substituents.
Precursor Synthesis Strategies for Halogenated Aminopyridines
The successful synthesis of the target compound relies on the efficient preparation of key halogenated aminopyridine precursors. This involves the initial synthesis of an aminopyridine followed by controlled, regioselective halogenation.
The key precursor identified in the retrosynthetic analysis is 6-fluoropyridin-2-amine. This intermediate can be efficiently synthesized from 2,6-difluoropyridine (B73466) via a nucleophilic aromatic substitution reaction with ammonia (B1221849). chemicalbook.comchemicalbook.com The reaction involves heating 2,6-difluoropyridine in a sealed vessel with aqueous ammonium (B1175870) hydroxide, leading to the selective displacement of one fluorine atom. chemicalbook.com
The higher reactivity of the C-2 and C-6 positions in the pyridine (B92270) ring towards nucleophilic attack, combined with the excellent leaving group ability of fluoride (B91410), facilitates this transformation.
Table 1: Synthesis of 6-fluoropyridin-2-amine
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 2,6-Difluoropyridine | Ammonium Hydroxide (28-30%) | Steel tube, 105 °C, 15 hr | 6-Fluoropyridin-2-amine | 94% chemicalbook.com |
With the 6-fluoropyridin-2-amine precursor in hand, the subsequent steps involve highly regioselective halogenations to install the bromo and iodo substituents at the C-5 and C-3 positions, respectively. The outcomes of these electrophilic aromatic substitution reactions are dictated by the combined electronic effects of the existing amino and fluoro groups. The amino group at C-2 is a strong activating group and directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. The fluorine atom at C-6 is a deactivating group.
The bromination of 6-fluoropyridin-2-amine is predicted to occur at the C-5 position. This is the para-position relative to the strongly activating amino group and is sterically more accessible than the C-3 (ortho) position. Electrophilic brominating agents are used to achieve this transformation. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic and heteroaromatic rings. nih.gov The reaction is typically carried out in a polar solvent. Alternative methods using reagents like Selectfluor™ in combination with a bromide salt such as lithium bromide (LiBr) have also been developed for the regioselective bromination of 2-aminopyridines. rsc.orgresearchgate.net
Table 2: Regioselective Bromination Approaches for Aminopyridines
| Substrate Type | Reagent | Key Features |
|---|---|---|
| Activated Aminopyridines | N-Bromosuccinimide (NBS) | Mild conditions, good para-selectivity. nih.gov |
| Aromatic Amines | n-BuLi, Me3SnCl, then Br2 | In situ generation of a tin amide to direct bromination. nih.gov |
| 2-Aminopyridines | Selectfluor™ / LiBr | Provides a source of electrophilic bromine under mild conditions. rsc.org |
The final step in the sequence is the iodination of 5-bromo-6-fluoropyridin-2-amine. The only remaining activated position for electrophilic substitution is C-3, which is ortho to the directing amino group. Various reagents can be employed for this purpose, including N-iodosuccinimide (NIS), which is a mild and efficient source of electrophilic iodine for electron-rich aromatic systems. Another common method involves the use of molecular iodine (I2) in the presence of an oxidizing agent, such as potassium iodate (B108269) (KIO3) in acidic media. This combination generates a potent electrophilic iodine species in situ.
Table 3: Regioselective Iodination Methodologies
| Substrate Type | Reagent | Conditions | Key Features |
|---|---|---|---|
| Activated Aromatics | N-Iodosuccinimide (NIS) | Acetonitrile (B52724) or DMF, room temp. | Mild conditions, high regioselectivity. |
| 2-Amino-5-bromopyridine | KIO3 / KI / H2SO4 | Aqueous, 100 °C | In situ generation of electrophilic iodine. |
The synthesis of the key 6-fluoropyridin-2-amine precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org This mechanism is particularly effective for electron-deficient aromatic rings, such as pyridines, that bear strong electron-withdrawing groups and a good leaving group. scispace.com
In the case of 2,6-difluoropyridine, the pyridine nitrogen atom acts as an internal electron-withdrawing group, activating the C-2 and C-6 positions towards nucleophilic attack. Fluoride is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the transition state. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than the reaction of 2-chloropyridine. nih.gov This high reactivity allows for the selective displacement of one fluorine atom by a nucleophile like ammonia to form the desired aminopyridine precursor. chemicalbook.com
Table 4: Relative Reactivity of Halopyridines in SNAr
| Leaving Group (at C2) | Relative Rate (vs. 2-Chloropyridine) | Rationale |
|---|---|---|
| -F | ~320 nih.gov | High electronegativity accelerates nucleophilic attack. |
| -Cl | 1 | Baseline for comparison. |
| -Br | ~0.7 | Lower electronegativity, less favorable for SNAr. |
| -I | ~0.4 | Least favorable among halogens for SNAr. |
Compound Index
Directed Ortho-Metalation (DoM) Strategies for Functionalization of Pyridines
Directed ortho-metalation (DoM) is a powerful methodology for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridines. acs.orgznaturforsch.com The strategy involves the deprotonation of a C-H bond positioned ortho to a directing metalating group (DMG) by a strong organometallic base, typically an organolithium reagent. clockss.org This process generates a stabilized organometallic intermediate in situ, which can then be trapped by a variety of electrophiles to introduce a wide range of substituents. clockss.org For pyridine systems, which are π-deficient and susceptible to nucleophilic addition, the choice of base is critical. Hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed at low temperatures to favor deprotonation over addition. clockss.orguwindsor.ca
Role of Amino and Halo Directing Groups
In polysubstituted pyridines, the regiochemical outcome of DoM is governed by the directing ability of the present functional groups. The relative power of DMGs generally follows the order: -CONR₂ > -OCONEt₂ > -SO₂NR₂ > -NHCOR > -CH₂NR₂ > -OR > -NH₂ > Halogens.
Amino Group: The amino group (-NH₂) and its acylated derivatives (-NHCOR) are effective directing groups. wikipedia.org The lone pair on the nitrogen atom coordinates with the lithium base, directing deprotonation to the adjacent ortho position. For a 2-aminopyridine (B139424) scaffold, this directs metalation towards the C3 position. Research on 6-fluoro-2-(pivaloylamino)pyridine has shown that lithiation with t-BuLi occurs exclusively at the 3-position, demonstrating the strong directing power of the protected amino group even in the presence of other halogens. clockss.org
Halo Groups: Halogen substituents (F, Cl, Br, I) also act as directing groups, albeit weaker than the amino group. znaturforsch.com They are considered ortho, para directors in electrophilic substitutions but can direct ortho-metalation through inductive effects and coordination. wikipedia.org In the context of this compound, the primary directing force for a DoM strategy would be the 2-amino group, guiding metalation to the C3 position. The halogens at C5 and C6 would exert secondary electronic influences but are unlikely to override the directing power of the amino group. chemrxiv.org
Sequential Metalation and Electrophilic Quenching
The core of the DoM strategy lies in the two-step sequence of metalation followed by electrophilic quenching. Once the organometallic intermediate is formed regioselectively, it can react with a diverse array of electrophiles. This allows for the precise installation of functional groups. researchgate.net
For the synthesis of a molecule like this compound, a plausible DoM approach would start from a 2-amino-5-bromo-6-fluoropyridine precursor.
Metalation: Treatment with a strong lithium amide base (e.g., LDA) at low temperature (-78 °C) would selectively deprotonate the C3 position, directed by the 2-amino group. clockss.org
Electrophilic Quench: The resulting 3-lithiated intermediate would then be treated with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C3 position, yielding the final product. znaturforsch.com This sequential process is a cornerstone for building highly functionalized pyridine rings. Some protocols even describe a "halogen dance," where metalation can induce migration of a halogen before quenching. researchgate.net
Lithiation vs. Magnesiation Reagents in Pyridine Functionalization
The choice of metalating agent is crucial for achieving high selectivity and yield in pyridine functionalization. Both lithium and magnesium bases are widely used, each with distinct advantages and disadvantages. znaturforsch.comresearchgate.net
Lithiation Reagents: Organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi) and lithium amides (e.g., LDA, LiTMP) are the most common bases for DoM. znaturforsch.com They possess high basicity, enabling the deprotonation of even weakly acidic C-H bonds. However, their high reactivity can lead to side reactions in pyridines, such as nucleophilic addition to the C=N bond, especially with less hindered alkyllithiums. clockss.orgacs.org Lithium amides are generally preferred for pyridine deprotonation due to their reduced nucleophilicity. uwindsor.ca
Magnesiation Reagents: Magnesium-based reagents, particularly mixed lithium-magnesium amide bases like TMPMgCl·LiCl, have emerged as milder alternatives. znaturforsch.com These reagents often exhibit higher functional group tolerance and can provide different or improved regioselectivity compared to their lithium counterparts. znaturforsch.com For instance, TMPMgCl·LiCl can deprotonate a wide range of pyridines under mild conditions (-25 °C to room temperature) with excellent selectivity. znaturforsch.com Organomagnesium reagents are also valuable for halogen-metal exchange reactions on sensitive iodinated or brominated pyridines. znaturforsch.com
| Feature | Lithiation Reagents (e.g., LDA, n-BuLi) | Magnesiation Reagents (e.g., TMPMgCl·LiCl) |
|---|---|---|
| Reactivity | Very high, can deprotonate weakly acidic protons. | Milder, more chemoselective. |
| Reaction Conditions | Typically very low temperatures (-78 °C) are required. researchgate.net | Can often be performed at higher temperatures (-25 °C to RT). znaturforsch.com |
| Side Reactions | Prone to nucleophilic addition, especially with alkyllithiums. clockss.org | Less prone to nucleophilic addition. |
| Functional Group Tolerance | Lower; may not tolerate sensitive functional groups. | Higher; compatible with a broader range of functional groups. znaturforsch.com |
| Regioselectivity | Excellent, but can sometimes differ from magnesiation. znaturforsch.com | Excellent, can offer alternative regioselectivity. znaturforsch.com |
Convergent and Divergent Synthesis Pathways for this compound
The construction of complex molecules can be approached through two main strategic paradigms: convergent and divergent synthesis. researchgate.net
Divergent Synthesis: This strategy begins with a common starting material or core structure, which is then elaborated through a series of reactions to create a library of diverse compounds. wikipedia.org Stepwise functionalization of a pyridine ring is a classic example of a divergent approach.
Convergent Synthesis: In this approach, different fragments of the target molecule are synthesized independently and then combined in the later stages of the synthesis. acs.org This is often more efficient for large, complex targets.
Stepwise Functionalization via Sequential Halogenation and Amination
A divergent, stepwise approach is a highly practical method for synthesizing this compound. This pathway involves the sequential introduction of the required functional groups onto a simpler pyridine precursor. A logical and well-precedented route would involve a series of electrophilic aromatic substitution reactions. acs.org
A plausible synthetic sequence is analogous to the preparation of similar compounds like 2-amino-5-bromo-3-iodopyridine. ijssst.info
Starting Material: The synthesis could commence with commercially available 2-amino-6-fluoropyridine (B74216).
Bromination: The first step would be a regioselective bromination. The amino group is a strong ortho, para-director. Electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) would preferentially occur at the C5 position (para to the amino group), which is sterically accessible and electronically activated, to yield 2-amino-5-bromo-6-fluoropyridine. ijssst.info
Iodination: The subsequent step would be the introduction of iodine at the C3 position. With the C5 position blocked, the directing influence of the amino group would guide the incoming electrophile to one of the ortho positions (C3). Iodination using reagents like N-Iodosuccinimide (NIS) or an iodine/potassium iodate system would furnish the final product, this compound. ijssst.infonsf.gov
| Step | Transformation | Typical Reagents and Conditions | Reference Analogy |
|---|---|---|---|
| 1 | Bromination of 2-amino-6-fluoropyridine at C5 | N-Bromosuccinimide (NBS) in a suitable solvent (e.g., Acetonitrile, DMF). | Bromination of 2-aminopyridine with NBS. ijssst.info |
| 2 | Iodination of 2-amino-5-bromo-6-fluoropyridine at C3 | N-Iodosuccinimide (NIS) or KIO₃/KI in acidic medium. | Iodination of 2-amino-5-bromopyridine. ijssst.info |
One-Pot Synthetic Approaches
One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. nih.gov While a specific one-pot procedure for this compound is not prominently documented, several advanced methodologies could be adapted for its construction.
Multi-component Reactions: These reactions combine three or more reactants in a single operation to form a complex product. nih.gov Various methods exist for the de novo synthesis of polysubstituted pyridines from acyclic precursors, such as the Hantzsch pyridine synthesis or cycloaddition reactions, which could potentially be designed to incorporate the desired substituents in a convergent, one-pot fashion. nih.gov
Sequential DoM and Quenching: A one-pot variation of the DoM strategy could be envisioned. This might involve the initial formation of a di-lithiated pyridine species, followed by the sequential addition of different electrophiles (e.g., first an iodinating agent, then a proton source after a halogen dance) to functionalize multiple positions in one pot. researchgate.net
Ring-Opening/Ring-Closing Sequences: Recent advancements have demonstrated one-pot pyridine halogenation through a sequence of ring-opening to a Zincke imine intermediate, followed by regioselective halogenation and subsequent ring-closing to reform the aromatic pyridine. nih.gov Such a strategy could potentially be developed to install the C3 iodine on a pre-functionalized pyridine core in a single pot.
These one-pot approaches represent more advanced and less conventional pathways compared to the stepwise method but highlight the ongoing innovation in synthetic organic chemistry. znaturforsch.comresearchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis is fundamental to the efficient synthesis of complex molecules like this compound, offering pathways with higher yields, greater selectivity, and milder reaction conditions compared to stoichiometric methods. Both transition metal catalysis and organocatalysis play crucial roles in the key transformations required, such as amination and halogenation of the pyridine core.
Transition metal-catalyzed reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, a critical step in introducing the 2-amine group onto the pyridine ring. acs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly prominent for their reliability and broad substrate scope. acs.org In the context of a polyhalogenated pyridine, chemoselectivity becomes a significant challenge. For instance, in the amination of 5-bromo-2-chloro-3-fluoropyridine, a palladium catalyst system using Xantphos as a ligand has been shown to selectively substitute the bromine atom over the chlorine atom. researchgate.net
Ruthenium catalysts have also been developed for the amination of aminopyridines through a reversible π-coordination mechanism, which activates the pyridine ring for functionalization. chemistryviews.org Furthermore, copper-catalyzed C-N bond-forming reactions represent a more cost-effective and environmentally friendly alternative to palladium-based systems for synthesizing substituted pyridines. rsc.org The choice of metal, ligand, and reaction conditions is crucial for controlling the regioselectivity of the amination process on a complex substrate like a bromo-fluoro-iodopyridine derivative.
Table 1: Comparison of Transition Metal Catalysts in Pyridine Amination
| Catalyst System | Typical Substrates | Key Advantages | Potential Challenges |
|---|---|---|---|
| Palladium/Xantphos | Aryl/Heteroaryl Halides | High efficiency, broad functional group tolerance, well-established. researchgate.net | High cost, potential for catalyst poisoning. |
| Ruthenium Complexes | Aminopyridines | Novel activation mechanism, potential for different selectivity. chemistryviews.org | Less developed, may require specific substrates. |
| Copper Salts/Complexes | Aryl/Heteroaryl Halides | Low cost, environmentally benign. rsc.org | Can require higher temperatures, may have narrower scope than palladium. |
Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary, metal-free approach to the synthesis of functionalized pyridines. A notable strategy for the regioselective halogenation of the pyridine C3 position involves the use of Zincke imine intermediates. researchgate.netnih.gov This method proceeds through a sequence of pyridyl ring opening, highly regioselective halogenation of the resulting acyclic imine, and subsequent ring closing. nih.govnsf.gov This process transforms the electron-deficient pyridine into a series of polarized alkenes that readily undergo electrophilic substitution, a reactivity pattern that is otherwise difficult to achieve. nih.gov This strategy avoids the harsh conditions often required for electrophilic aromatic substitution on a pyridine ring. nsf.gov
For C-N bond formation, photochemical organocatalytic methods have emerged. For example, a dithiophosphoric acid catalyst can perform three catalytic roles: acting as a Brønsted acid for pyridine activation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor, enabling the functionalization of pyridines with radicals. acs.org While direct application to a complex substrate like this compound is not documented, these organocatalytic principles provide a foundation for developing selective, metal-free synthetic steps.
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov Key considerations include the use of safer solvents, maximization of atom economy, and the development of sustainable reagents and catalysts. researchgate.netacs.orgacsgcipr.org
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Solvent-free, or "neat," reaction conditions represent an ideal approach. For example, the synthesis of imidazo[1,2-a]pyridines has been achieved in good to excellent yields by reacting 2-aminopyridine with α-haloketones at elevated temperatures without any solvent. scielo.br Another approach is the use of microwave irradiation, which can accelerate reaction times and often allows for the use of greener solvents like ethanol (B145695) or even solvent-free conditions. acs.orgresearchgate.net The synthesis of pyridine-2-yl substituted ureas has been demonstrated through a solvent- and halide-free C-H functionalization of pyridine N-oxides, showcasing a highly efficient and clean methodology. rsc.orgrsc.org Applying such principles to the synthesis of this compound could significantly reduce solvent waste and associated environmental hazards.
Table 2: Examples of Green Solvent/Condition Strategies in Pyridine Synthesis
| Methodology | Description | Example Application | Reference |
|---|---|---|---|
| Solvent-Free (Neat) | Reactants are mixed without a solvent, often with heating. | Synthesis of imidazo[1,2-a]pyridines. | scielo.br |
| Microwave-Assisted | Uses microwave energy to heat reactions rapidly and efficiently. | One-pot, four-component synthesis of novel pyridines in ethanol. | acs.org |
| Reduced-Solvent | Minimizes the volume of solvent used. | Hantzsch-like condensation using heteropolyacid catalysts. | |
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.
In the synthesis of halogenated aminopyridines, traditional methods often involve multi-step sequences with poor atom economy. For example, electrophilic halogenation can require harsh conditions and produce significant waste. nsf.gov In contrast, modern catalytic C-H functionalization methods are inherently more atom-economical as they avoid the need for pre-installed leaving groups. Similarly, catalytic amination reactions are designed to minimize waste. The ideal synthesis of this compound would utilize reactions with the highest possible atom economy, thereby reducing the generation of chemical waste. researchgate.netnih.gov
Table 3: Atom Economy of Idealized Reaction Types
| Reaction Type | General Equation | Atom Economy | Byproducts |
|---|---|---|---|
| Addition | A + B → C | 100% | None |
| Rearrangement | A → B | 100% | None |
| Substitution | A-B + C → A-C + B | < 100% | Leaving group (B) |
| Elimination | A-B → C + D | < 100% | Small molecule (D) |
Sustainability in chemical synthesis involves not only minimizing waste but also utilizing reagents and catalysts that are renewable, non-toxic, and derived from abundant resources. acs.org There is a significant push to replace precious metal catalysts like palladium and rhodium with catalysts based on earth-abundant metals such as iron, copper, and nickel. acsgcipr.orgrsc.org For example, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org
The use of biorenewable feedstocks is another important frontier. acsgcipr.org While the direct synthesis of a complex molecule like this compound from biomass is not yet feasible, research into converting biomass-derived platform molecules like glycerol (B35011) or furans into pyridine bases is ongoing. acsgcipr.orgresearchgate.net The development of catalytic systems that can utilize these sustainable feedstocks is a key long-term goal for green chemistry. researchgate.net
Reactivity and Chemical Transformations of 5 Bromo 6 Fluoro 3 Iodopyridin 2 Amine
Chemoselective and Regioselective Reactivity Profile
The reactivity of 5-Bromo-6-fluoro-3-iodopyridin-2-amine is dictated by the interplay of its various functional groups: three distinct halogen atoms (iodine, bromine, and fluorine), a pyridine (B92270) nitrogen, and a primary amino group. The electronic properties and positions of these groups on the pyridine ring govern the chemoselectivity and regioselectivity of its reactions.
Differentiated Reactivity of Halogen Atoms (Br, F, I)
The three halogen substituents on the pyridine ring exhibit a well-defined hierarchy of reactivity, particularly in transition metal-catalyzed cross-coupling reactions. This differentiated reactivity is primarily governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-F.
In palladium-catalyzed reactions, the order of reactivity for oxidative addition is well-established: I > Br > Cl > F. nih.gov Consequently, the iodine atom at the C3 position is the most labile and will preferentially undergo reaction in cross-coupling protocols. This allows for selective functionalization at this position while leaving the bromine and fluorine atoms intact for subsequent transformations.
The bromine atom at the C5 position is the next most reactive site for palladium-catalyzed cross-coupling, enabling sequential functionalization of the molecule. The fluorine atom at the C6 position is the least reactive in such reactions and is more susceptible to nucleophilic aromatic substitution (SNAr), although the electron-donating nature of the adjacent amino group can modulate this reactivity. This predictable order of halogen reactivity makes this compound a valuable substrate for the controlled, stepwise introduction of different substituents onto the pyridine core.
Reactivity of the Amino Group (C2-Amine)
The primary amino group at the C2 position is a key functional handle that can undergo a variety of chemical transformations. As a nucleophile, it can participate in reactions such as acylation, alkylation, and condensation. The nucleophilicity of the amino group is, however, tempered by the electron-withdrawing effects of the adjacent fluorine atom and the other halogens on the ring.
In the context of cross-coupling reactions, the presence of a primary amine can sometimes lead to catalyst inhibition or undesired side reactions through coordination to the palladium center. mdpi.com For this reason, it is sometimes necessary to protect the amino group, for example, as an amide, prior to carrying out certain transformations. The amino group also exerts a strong electronic influence on the pyridine ring, activating the ring towards electrophilic substitution (though such reactions are generally difficult on highly halogenated pyridines) and influencing the regioselectivity of other reactions. scispace.com
Cross-Coupling Reactions
This compound is an excellent substrate for cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The distinct reactivity of its halogen atoms allows for selective and sequential couplings.
Palladium-Catalyzed Cross-Couplings
Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. mdpi.comresearchgate.net The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and selectivities.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide. mdpi.com Due to the high reactivity of the carbon-iodine bond, Suzuki-Miyaura coupling on this compound is expected to proceed with high chemoselectivity at the C3 position.
General Reaction Scheme for Suzuki-Miyaura Coupling

In this reaction, the iodine at the C3 position is selectively replaced by the R group from the boronic acid, leaving the bromine and fluorine atoms untouched for potential further reactions.
Based on analogous reactions with similar substrates, a typical set of reaction conditions would involve a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf), a base (e.g., K2CO3, Cs2CO3, or K3PO4), and a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol (B145695)/water). mdpi.com
Below is a hypothetical data table illustrating the expected outcomes of a Suzuki-Miyaura coupling with this compound and various arylboronic acids, based on established principles of reactivity.
| Entry | Arylboronic Acid | Expected Product | Anticipated Yield Range | Typical Conditions |
|---|---|---|---|---|
| 1 | Phenylboronic acid | 5-Bromo-6-fluoro-3-phenylpyridin-2-amine | Good to Excellent | Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C |
| 2 | 4-Methoxyphenylboronic acid | 5-Bromo-6-fluoro-3-(4-methoxyphenyl)pyridin-2-amine | Good to Excellent | |
| 3 | 3-Thienylboronic acid | 5-Bromo-6-fluoro-3-(thiophen-3-yl)pyridin-2-amine | Moderate to Good | |
| 4 | 4-Cyanophenylboronic acid | 4-(2-Amino-5-bromo-6-fluoropyridin-3-yl)benzonitrile | Moderate to Good |
This predictable chemoselectivity makes this compound a powerful tool for the synthesis of complex, highly substituted pyridine derivatives, allowing for the introduction of a wide range of functionalities at the C3 position as a first step in a multi-step synthetic sequence.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. rsc.org A key advantage of nickel is its ability to activate less reactive bonds, including C-F bonds, which are often inert under palladium catalysis. rsc.orgnih.gov
When this compound is subjected to nickel-catalyzed cross-coupling, the reaction is expected to proceed sequentially, first at the C-3 iodo position, followed by the C-5 bromo position. However, under more forcing conditions or with specific ligand systems, nickel catalysts can also facilitate coupling at the C-6 fluoro position. nih.gov This capability allows for exhaustive functionalization of the pyridine ring. Studies on other halogenated aromatics have demonstrated the power of using orthogonal catalytic systems; for instance, a C-Br bond was functionalized using palladium, leaving a C-F bond intact, which was then subsequently coupled using a nickel catalyst. nih.gov This dual-catalyst approach could be highly effective for the selective, multi-step derivatization of this compound.
Copper-Mediated Coupling Reactions
Copper-catalyzed reactions provide an economical and effective method for constructing C-N, C-O, and C-S bonds, as well as for certain C-C bond formations like fluoroalkylation. nih.govresearchgate.net The reactivity of aryl halides in copper-mediated couplings generally follows the trend I > Br > Cl, similar to palladium catalysis. nih.gov
In reactions involving this compound, copper catalysts would be expected to selectively functionalize the C-3 iodo position. Research on related 2-amino-5-halopyridines has shown that copper-catalyzed amination can effectively occur at the C-5 halogen position. researchgate.net This suggests that after an initial coupling at the C-3 iodo site, a subsequent copper-catalyzed reaction could be employed to modify the C-5 bromo site, for example, through Ullmann condensation or related C-N bond-forming reactions. researchgate.net
Stereochemical Control and Regioselectivity in Cross-Coupling
Regioselectivity and stereochemical control are paramount for the synthesis of complex, biologically active molecules. The predictable reactivity hierarchy of the halogens in this compound provides an excellent foundation for regioselective synthesis.
Regioselectivity: The primary factor governing regioselectivity is the inherent difference in carbon-halogen bond lability. As summarized in the table below, this allows for a programmed, stepwise approach to functionalization. Palladium and copper catalysts are ideal for selectively targeting the C-I bond, while nickel offers the potential to engage all three halogen sites, including the typically inert C-F bond. nih.gov For example, a Suzuki or Sonogashira reaction would reliably occur at C-3, leaving the bromine and fluorine atoms untouched for subsequent transformations. soton.ac.ukrsc.org
| Catalyst System | Primary Reactive Site | Secondary Reactive Site | Tertiary Reactive Site |
|---|---|---|---|
| Palladium (e.g., Suzuki, Stille, Negishi) | C-3 (Iodo) | C-5 (Bromo) | C-6 (Fluoro) - Generally unreactive |
| Nickel | C-3 (Iodo) | C-5 (Bromo) | C-6 (Fluoro) - Reactive under specific conditions |
| Copper | C-3 (Iodo) | C-5 (Bromo) | C-6 (Fluoro) - Generally unreactive |
Stereochemical Control: While the pyridine core of the substrate is achiral, stereochemical control becomes critical when the coupling partner contains a stereocenter. The stereochemical outcome of a cross-coupling reaction is determined during the transmetalation and reductive elimination steps. For instance, in Suzuki reactions involving alkylboron reagents, the stereochemistry can either be retained or inverted depending on the ligands, electrophile, and the nature of the alkyl group. nih.gov Studies have shown that primary alkyltrifluoroborate nucleophiles undergo transmetalation to palladium with retention of stereochemistry, a finding that is largely independent of electronic and steric effects. nih.gov Therefore, when coupling a chiral reagent with this compound, careful consideration of the reaction mechanism is necessary to ensure the desired stereochemical outcome in the final product.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring, enhanced by the inductive effect of the halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). The C-6 fluoro group is the most likely site for such reactions. Its position ortho to the ring nitrogen atom and the high electronegativity of fluorine activate the C-F bond towards nucleophilic attack. Fluoride (B91410) is an excellent leaving group in SNAr reactions.
In analogous systems like 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the fluorine atom can be achieved under SNAr conditions. researchgate.net Similarly, this compound is expected to react with various nucleophiles (e.g., alkoxides, thiolates, amines) at the C-6 position. This reaction would typically require heat and a suitable base to proceed, affording 6-substituted-5-bromo-3-iodopyridin-2-amine derivatives. This pathway offers a complementary strategy to cross-coupling for introducing functionality at the C-6 position.
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for functionalizing halogenated pyridines. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups. libretexts.org Subsequently, a leaving group is expelled, restoring the aromaticity of the ring.
In this compound, the fluorine atom at the C6 position is the most likely site for SNAr reactions. This is due to the high electronegativity of fluorine, which makes the attached carbon atom highly electrophilic and adept at stabilizing the negative charge in the Meisenheimer intermediate. nih.gov The general order of leaving group ability in SNAr reactions on electron-deficient rings is typically F > Cl > Br > I. researchgate.net
Research on analogous compounds, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrates the feasibility of selective SNAr reactions. nih.gov In these systems, various nucleophiles, including amines, alcohols, and thiols, can displace the fluoro group under relatively mild conditions. For instance, the reaction of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base efficiently proceeds via SNAr to form new C-N bonds. nih.gov
| Substrate | Nucleophile | Position of Substitution | Conditions | Product Type |
|---|---|---|---|---|
| 5-Bromo-2-chloro-3-fluoropyridine | Secondary Amines | C3 (Fluoro) | SNAr conditions | 3-Amino-5-bromo-2-chloropyridine derivative |
| 6-Halopurine Nucleosides | Butylamine | C6 (Halo) | MeCN | 6-Aminopurine derivative |
| Octafluorotoluene | Phenothiazine | C4 (para-Fluoro) | K2CO3, DMF | 10-(Heptafluorotolyl)phenothiazine |
| 4-Bromonitrobenzene | Methoxide ion | C4 (Bromo) | - | 4-Nitromethoxybenzene |
Directed Nucleophilic Attack and Rearrangements
While SNAr reactions are common, the substitution pattern of polyhalogenated pyridines can also direct nucleophilic attack to specific sites, sometimes leading to subsequent rearrangements. The interplay between the electronic effects of the substituents (amino, bromo, fluoro, iodo) and the position of attack is critical. Although specific studies on directed nucleophilic attack leading to rearrangements for this compound are not extensively documented, principles from related systems suggest potential pathways. For example, in some heterocyclic systems, nucleophilic addition can precede a rearrangement, such as the Smiles rearrangement, particularly when the conditions favor the formation of a stable intermediate. researchgate.net
Transformations of the Amine Functionality
The 2-amino group is a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. georgiasouthern.edu
Acylation and Alkylation Reactions
The primary amine at the C2 position can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can be alkylated using alkyl halides or via other methods. These reactions are standard transformations for primary amines and serve to protect the amine, modify its electronic properties, or introduce new side chains for further functionalization. For instance, the synthesis of 2-Bromo-6-alkylaminopyridines from 2,6-Dibromopyridine demonstrates the utility of amine alkylation on the pyridine scaffold. georgiasouthern.edu
Diazotization and Subsequent Functionalization
The 2-amino group can be converted into a diazonium salt by treatment with a source of nitrous acid (e.g., NaNO₂ in acidic solution). The resulting pyridin-2-diazonium salt is a valuable intermediate that can be subjected to a variety of transformations. A prominent example is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. nih.gov This two-step sequence provides a powerful method for introducing additional functional groups onto the pyridine ring, replacing the original amino functionality. nih.gov
Reductive Amination Strategies
Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. researchgate.net The 2-amino group of this compound can act as the nucleophile in this reaction. This strategy allows the amine to be coupled with a wide variety of carbonyl-containing molecules, leading to the formation of secondary amines. The process is often performed in one pot and is tolerant of many functional groups, including halogens and esters. researchgate.net
Halogen-Dance and Halogen Exchange Reactions
Polyhalogenated aromatic and heteroaromatic systems can undergo base-catalyzed halogen migration, a phenomenon known as the "halogen dance" (HD) reaction. clockss.org This reaction typically occurs when a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) is used at low temperatures. kobe-u.ac.jp The base deprotonates the ring at a position adjacent to a halogen, and the resulting carbanion can then rearrange, causing a halogen to "dance" to a different position on the ring.
Intramolecular Halogen Migration
Intramolecular halogen migration, often referred to as a halogen dance, is a base-catalyzed rearrangement process where a halogen atom shifts from one position to another on an aromatic or heteroaromatic ring. clockss.orgwikipedia.orgrsc.org This reaction is particularly prevalent for heavier halogens like bromine and iodine on electron-deficient rings such as pyridine, especially when activated by strong bases like lithium diisopropylamide (LDA). clockss.org
For this compound, the presence of both bromine and iodine atoms suggests a high propensity for such migrations. The general mechanism involves the deprotonation of the pyridine ring by a strong base to form a pyridyl anion. This is followed by a series of equilibria involving halogen-metal exchange and reformation of a more stable pyridyl anion, leading to the migration of the halogen. The relative migratory aptitude of halogens generally follows the trend I > Br >> Cl > F. clockss.org Fluorine and chlorine atoms are typically considered non-migratory and often act as directing metalation groups. clockss.org
In the context of this compound, treatment with a strong base could initiate a halogen dance involving the iodine and bromine atoms. The fluorine atom at the 6-position and the amino group at the 2-position would influence the site of initial deprotonation. It is plausible that the most acidic proton is at the 4-position, which would then trigger the migration of the adjacent iodine or bromine.
The expected products from such a reaction would be isomers of the starting material where the positions of the bromine and iodine atoms have changed. For instance, a 1,2-migration of the iodine atom from the 3-position to the 4-position could occur, followed by protonation to yield 5-Bromo-6-fluoro-4-iodopyridin-2-amine. Similarly, the bromine atom at the 5-position could potentially migrate.
The table below outlines the potential intramolecular halogen migration products of this compound based on the established principles of halogen dance reactions.
| Starting Material | Potential Migrating Halogen | Expected Rearranged Product(s) |
| This compound | Iodine | 5-Bromo-6-fluoro-4-iodopyridin-2-amine |
| This compound | Bromine | 4-Bromo-6-fluoro-3-iodopyridin-2-amine |
Note: The formation of these products is hypothetical and based on the general reactivity patterns of polyhalogenated pyridines in halogen dance reactions. Specific experimental verification for this compound is not available in the cited literature.
Interconversion between Halogenated Species
The halogen dance reaction inherently leads to the interconversion between different halogenated species. clockss.org Starting with a single isomer like this compound, a reaction mixture containing multiple isomers can be generated under the appropriate basic conditions. The final product distribution is often determined by the thermodynamic stability of the various possible pyridyl anion intermediates and the final protonated products. wikipedia.org
The interconversion process allows for the synthesis of pyridine isomers that may be difficult to access through direct halogenation methods, which are often governed by the electronic and steric effects of the existing substituents. nih.gov By initiating a halogen dance, a less stable isomer can be converted into a more stable one, or a mixture of isomers can be deliberately generated to be carried forward in a subsequent reaction.
For this compound, the interconversion would primarily involve the shuffling of the bromine and iodine atoms between the available positions on the pyridine ring that can sustain a negative charge. The fluorine atom is expected to remain in its position due to the high strength of the C-F bond and its poor migratory aptitude.
The following table summarizes the potential interconversions between halogenated species originating from this compound via a halogen dance mechanism.
| Starting Isomer | Possible Interconversion Pathway | Resulting Isomer(s) |
| This compound | 1,2-Iodine migration | 5-Bromo-6-fluoro-4-iodopyridin-2-amine |
| This compound | Bromine migration | 4-Bromo-6-fluoro-3-iodopyridin-2-amine |
| 5-Bromo-6-fluoro-4-iodopyridin-2-amine | Retro-halogen dance | This compound |
Note: These interconversions are predicted based on the principles of halogen dance reactions. The equilibrium position and the feasibility of these transformations would depend on the specific reaction conditions such as the base used, temperature, and reaction time.
Mechanistic and Theoretical Investigations
Computational Chemistry Approaches
Computational chemistry provides a powerful lens for examining the intrinsic properties of 5-bromo-6-fluoro-3-iodopyridin-2-amine at the molecular level. Through various theoretical models, researchers can gain insights that are often difficult to obtain through experimental methods alone.
Prediction of Reactivity and Regioselectivity
Computational models, particularly those based on DFT, are instrumental in predicting the reactivity and regioselectivity of this compound in various chemical reactions. By analyzing the calculated electrostatic potential map, atomic charges, and frontier molecular orbitals, chemists can identify the most likely sites for electrophilic and nucleophilic attack. For a molecule with multiple halogen substituents, such as the bromo, fluoro, and iodo groups on the pyridine (B92270) ring, predicting which site will react under specific conditions is a non-trivial task. Computational analysis helps in discerning the electronic and steric factors that govern the regiochemical outcome of reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Elucidation of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of detailed reaction mechanisms. By mapping the potential energy surface of a reaction involving this compound, researchers can identify the minimum energy pathways that connect reactants to products. This involves locating and characterizing the structures and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. The calculated activation energies associated with these transition states provide quantitative predictions of reaction rates and can explain why certain reaction pathways are favored over others. This level of mechanistic detail is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Spectroscopic and Kinetic Studies for Reaction Mechanism Elucidation
While computational studies provide theoretical insights, experimental validation is essential for a complete understanding of reaction mechanisms. Spectroscopic and kinetic studies offer real-time observation and measurement of chemical processes involving this compound.
In-situ Monitoring of Chemical Transformations
Modern spectroscopic techniques allow for the in-situ monitoring of chemical reactions as they occur. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy can be used to track the disappearance of reactants and the appearance of products over time. This real-time data provides crucial kinetic information, such as reaction rates and orders, which are fundamental to proposing and validating a reaction mechanism. For complex reactions, these methods can help to identify the build-up and decay of intermediate species.
Identification of Intermediates
The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. While many intermediates are transient and present in low concentrations, specialized spectroscopic techniques can be employed for their detection. For example, low-temperature NMR or trapping experiments, where a highly reactive intermediate is captured by a trapping agent to form a stable, characterizable product, can provide strong evidence for the existence of these fleeting species. The identification of intermediates in reactions of this compound would provide definitive insights into the step-by-step process of its chemical transformations.
Kinetics of Halogen Exchange and Substitution Reactions
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical kinetic data for halogen exchange and substitution reactions of this compound. Research detailing the reaction rates, kinetic parameters, or comparative reactivity of the bromine, fluorine, and iodine substituents on this particular molecule is not publicly available.
While general principles of nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridines are well-established, the specific electronic and steric effects of the combined amino, bromo, fluoro, and iodo substituents on the pyridine ring of this compound have not been quantitatively investigated and reported. The reactivity of halogens in SNAr reactions on heterocyclic rings is known to be highly dependent on the nature of the halogen, its position relative to the ring nitrogen and other activating/deactivating groups, the nucleophile, and the reaction conditions. For instance, in many heteroaromatic systems, fluoride (B91410) is the most facile leaving group, followed by other halogens, but this order can be influenced by the specific electronic environment.
Without specific studies on this compound, any discussion of its reaction kinetics for halogen exchange would be speculative and fall outside the required scope of this article. Therefore, no data tables or detailed research findings on this topic can be presented.
Applications As a Synthetic Building Block
Precursor for Complex Pyridine-Containing Heterocycles
Polyhalogenated pyridines are established platforms for the synthesis of multi-substituted heterocyclic compounds through sequential and site-selective cross-coupling reactions. nih.govresearchgate.net The differential reactivity of the carbon-halogen bonds is the key to this strategy. In palladium-catalyzed reactions, the bond reactivity typically follows the order C-I > C-Br > C-Cl > C-F. researchgate.net This predictable hierarchy allows for the stepwise functionalization of the pyridine (B92270) ring.
For 5-Bromo-6-fluoro-3-iodopyridin-2-amine, the C-I bond at the 3-position is the most labile and would be expected to react first under standard cross-coupling conditions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. Following the initial reaction at the C-I position, a subsequent coupling can be performed at the C-Br bond at the 5-position, usually by employing more forcing reaction conditions or a different catalyst system. thieme-connect.de The C-F bond is the most robust and generally remains intact during these transformations, although it can be substituted under specific nucleophilic aromatic substitution (SNAr) conditions. This stepwise approach provides a reliable pathway to complex and precisely substituted pyridine derivatives. mdpi.com
The construction of polycyclic aromatic hydrocarbons (PAHs) and related fused heterocyclic systems often relies on building blocks that can undergo sequential bond-forming and subsequent cyclization reactions. The distinct reactivity of the iodo and bromo substituents in this compound makes it a prospective candidate for such synthetic strategies.
A hypothetical pathway could involve a Sonogashira cross-coupling at the C-3 iodine position with a terminal alkyne, followed by a second Sonogashira or Suzuki coupling at the C-5 bromine position with a molecule containing another reactive group. An intramolecular cyclization reaction could then be triggered to form a new ring fused to the pyridine core, thereby generating a polycyclic aromatic system. The fluorine and amine groups would remain as functional handles for further modifications of the final structure's electronic or physical properties.
The ability to introduce different molecular fragments at specific positions on the pyridine ring is crucial for creating novel heterocyclic scaffolds for applications in medicinal chemistry and materials science. nih.govresearchgate.net this compound offers a scaffold where three different substituents can be introduced in a controlled manner.
For example, a research program could utilize this building block as follows:
An aryl group is introduced at the 3-position via a Suzuki reaction targeting the C-I bond.
A different heteroaryl group is then installed at the 5-position via a second Suzuki reaction at the C-Br bond.
The 2-amino group can then be used as a nucleophile or as a directing group to build another fused ring, for instance, through condensation with a 1,3-dicarbonyl compound to form a pyrimidone ring.
This programmed approach allows for the generation of a library of complex, three-dimensional molecules from a single, versatile starting material, which is a highly efficient strategy in modern drug discovery. rsc.org
Intermediate in Material Science Precursors
Heterocyclic compounds, particularly those containing fluorine atoms and nitrogen, are of significant interest in materials science due to their unique electronic properties. nih.gov The electron-withdrawing nature of both the pyridine ring nitrogen and the fluorine atom can be harnessed to create electron-deficient (n-type) organic materials.
In the field of organic electronics, molecules with low-lying lowest unoccupied molecular orbitals (LUMOs) are sought after for use as n-type semiconductors in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The strong electron-withdrawing character of the fluorine atom at the 6-position of this compound significantly lowers the energy levels of the pyridine core.
By employing the iodo and bromo positions for cross-coupling reactions (e.g., Stille or Suzuki coupling) with other aromatic or heteroaromatic units, this pyridine core can be incorporated into larger π-conjugated systems. The resulting extended molecules would be expected to possess the desired electron-deficient characteristics suitable for organic electronic applications. The amino group could also be used to tune solubility or solid-state packing of the final material.
The 2-aminopyridine (B139424) motif is a well-established chelating unit in coordination chemistry and has been used extensively in the design of ligands for transition metal catalysis. nih.gov The nitrogen atom of the pyridine ring and the exocyclic amino group can form a stable five-membered ring when coordinated to a metal center. nih.gov
This compound can serve as a precursor to sophisticated ligands where the electronic and steric properties are finely tuned. The halogen atoms provide synthetic handles to introduce other functionalities. For instance, the iodo or bromo groups could be substituted with phosphine (B1218219) groups via cross-coupling, creating a tridentate N,N,P-ligand. The fluorine atom at the 6-position would exert a strong electron-withdrawing effect, modifying the electronic properties of the pyridine ring and, consequently, the catalytic activity of the coordinated metal center. Such tailored ligands are valuable in developing new catalysts for a variety of non-biological chemical transformations.
Advanced Analytical Characterization in Research Contexts
High-Resolution Mass Spectrometry for Reaction Product Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula. This is particularly crucial for halogenated compounds, where the presence of isotopes (e.g., bromine with 79Br and 81Br) results in characteristic isotopic patterns.
Table 1: Illustrative HRMS Data for a Substituted Aminopyridine Derivative
| Parameter | Value |
| Compound | Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate |
| Molecular Formula | C23H29N2O4 |
| Calculated Mass [M+H]+ | 397.2127 |
| Measured Mass [M+H]+ | 397.2112 |
This data is for a structurally related substituted aminopyridine and serves as an example of HRMS application. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. bas.bg While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) techniques are often essential for unambiguously assigning the complex spectra of highly substituted aromatic systems like halogenated pyridin-2-amines.
Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments map out one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are vital for establishing the connectivity of atoms within the molecule and for differentiating between possible isomers, which is a common challenge in the synthesis of polysubstituted pyridines. mdpi.com
For example, in the characterization of multi-substituted aminopyridines, ¹H and ¹³C NMR, along with HRMS, are used to confirm the structures of the synthesized compounds. mdpi.com
Table 2: Exemplary ¹H and ¹³C NMR Data for a Substituted Aminopyridine
| Compound | Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.08–8.00 (m, 2H), 7.89 (d, J = 7.3 Hz, 1H), 7.50–7.41 (m, 3H), 6.95 (s, 1H), 4.37 (q, J = 7.2 Hz, 2H), 4.31 (q, J = 7.2 Hz, 2H), 2.13–2.03 (m, 2H), 1.82–1.73 (m, 2H), 1.69–1.59 (m, 1H), 1.52–1.45 (m, 2H), 1.44–1.21 (m, 10H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 169.07, 166.81, 159.84, 157.44, 146.05, 138.38, 130.08, 128.73, 127.33, 105.98, 100.48, 61.84, 61.35, 49.42, 32.99, 26.08, 24.94, 14.26, 14.16 |
This data is for a structurally related substituted aminopyridine and serves as an example of the application of advanced NMR techniques. mdpi.com
X-ray Crystallography for Solid-State Structure Determination of Reaction Products
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for confirming the absolute structure of a new compound and for studying intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the material.
For halogenated aminopyridines, single-crystal X-ray diffraction can be used to resolve any structural ambiguities that may remain after spectroscopic analysis. For example, the crystal structure of 2-amino-3,5-dibromopyridine (B40352) has been determined, revealing that the molecules form dimers in the solid state through hydrogen bonding between the amino group of one molecule and the pyridine (B92270) nitrogen of another. bas.bg
Table 3: Crystallographic Data for 2-amino-3,5-dibromopyridine
| Parameter | Value |
| Compound | 2-amino-3,5-dibromopyridine |
| Empirical Formula | C₅H₄Br₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.999(2) |
| b (Å) | 12.871(3) |
| c (Å) | 9.074(2) |
| β (°) | 108.33(3) |
| Volume (ų) | 1328.9(5) |
| Z | 4 |
This data is for the structural analogue 2-amino-3,5-dibromopyridine. bas.bg
Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products
Chromatographic techniques are fundamental for both the purification of reaction products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the composition of reaction mixtures and for determining the purity of the final compound. By developing a suitable HPLC method, researchers can separate the desired product from starting materials, byproducts, and other impurities.
The choice of column, mobile phase, and detector is critical for achieving good separation. For pyridine derivatives, reversed-phase HPLC is often employed, and a UV detector is typically used for detection, as the aromatic pyridine ring absorbs UV light. The purity of a compound is generally determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Table 4: General HPLC Conditions for the Analysis of Pyridine Derivatives
| Parameter | Condition |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
These are general conditions and would be optimized for the specific compound being analyzed.
Future Research Directions and Perspectives
Development of Novel Regioselective and Stereoselective Synthetic Routes
The synthesis of polysubstituted pyridines often faces challenges in controlling the precise placement of functional groups. nih.gov Future research should target the development of more sophisticated synthetic routes to 5-Bromo-6-fluoro-3-iodopyridin-2-amine that offer enhanced regioselectivity. The current synthetic approaches for similar compounds often involve multi-step sequences including bromination and iodination of a 2-aminopyridine (B139424) precursor. ijssst.info
A key challenge is the selective introduction of three different halogens. acs.org Prospective research could explore:
Directed Ortho-Metalation (DoM): Utilizing the amine group or a derivatized form to direct metalation and subsequent electrophilic halogenation at specific positions.
Halogen Dance Reactions: Investigating conditions that could promote the migration of a halogen atom to a thermodynamically more stable position, allowing for the synthesis of isomers not accessible through direct halogenation.
Transition-Metal-Free Halogenation: Developing methods that use sources like sodium chlorite (B76162) or bromite (B1237846) to achieve regioselective C-H halogenation, thereby avoiding the use of directing groups. researchgate.net
Phosphine-Mediated Halogenation: Designing specialized phosphine (B1218219) reagents that can be installed at a specific position on the pyridine (B92270) ring and subsequently displaced by a halide nucleophile, offering a novel strategy for regiocontrol. nih.gov
While the core pyridine ring is achiral, the development of stereoselective routes could become relevant if the compound is further functionalized with chiral moieties. Future work could involve asymmetric catalysis to introduce chiral side-chains, creating valuable ligands for asymmetric synthesis. researchgate.net
Exploration of Bio-inspired or Enzymatic Transformations
Biocatalysis is an increasingly vital tool for sustainable and selective organic synthesis. nih.govacs.org Its application to the synthesis and modification of this compound represents a significant and largely unexplored research frontier.
Future research could focus on:
Enzymatic Halogenation: Identifying or engineering haloperoxidase enzymes that can selectively install bromide or iodide onto the pyridine scaffold with high regioselectivity, potentially reducing the need for harsh chemical reagents.
Chemo-enzymatic Strategies: Combining chemical synthesis with biocatalysis, for instance, using enzymes like ene-imine reductases for the asymmetric dearomatization of activated pyridine derivatives, which could open pathways to novel chiral piperidine (B6355638) structures. nih.govacs.org
Biocatalytic Cross-Coupling: Exploring the use of enzymes to catalyze C-N or C-C bond formation, leveraging the amine and halogen functionalities of the molecule. This could provide a green alternative to traditional palladium-catalyzed coupling reactions. mdpi.com
Sustainable Feedstocks: Investigating biocatalytic routes that start from biomass-derived feedstocks to generate the pyridine core, aligning with the principles of a circular economy. ukri.org
The table below outlines potential enzymatic approaches that could be investigated.
| Transformation Type | Potential Enzyme Class | Target Reaction on Substrate | Prospective Advantage |
| Regioselective Halogenation | Haloperoxidase | Introduction of Iodo or Bromo group | High selectivity, mild conditions |
| Asymmetric Reduction | Imine Reductase (IRED) | Reduction of the pyridine ring | Access to chiral piperidine derivatives |
| C-N Bond Formation | Transaminase | Functionalization of the amine group | Green alternative to chemical amination |
| C-C Cross-Coupling | Engineered P450s | Coupling at halogenated positions | Avoidance of precious metal catalysts |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, higher yields, and simplified scalability. springerprofessional.dedurham.ac.uk The application of flow chemistry to the synthesis of complex heterocycles like this compound is a promising area for future development. uc.ptspringerprofessional.de
Key research directions include:
Multi-step Telescoped Synthesis: Designing an integrated flow network that performs several synthetic steps consecutively—such as halogenation, nitration, and reduction—without isolating intermediates. uc.pt This would significantly improve efficiency and reduce waste.
Handling Hazardous Reagents: Using flow reactors to safely handle hazardous reagents commonly used in halogenation or nitration reactions, minimizing operator exposure and the risks associated with exothermic processes. springerprofessional.dedurham.ac.uk
High-Temperature/Pressure Reactions: Employing flow systems to access reaction conditions (e.g., superheated solvents) that are difficult or unsafe to achieve in batch reactors, potentially accelerating slow reactions or enabling novel transformations. springerprofessional.demdpi.com
Automated Optimization: Integrating flow reactors with automated systems and machine learning algorithms to rapidly screen reaction conditions and optimize the synthesis for yield and purity.
A hypothetical multi-step flow synthesis could be designed to streamline the production process, integrating reaction, separation, and purification modules. uc.pt
Expanding Applications as a Building Block in Emerging Fields (Excluding Medical/Pharmaceutical)
While polyfunctional pyridines are common in medicinal chemistry, the unique electronic properties of this compound make it a candidate for applications in materials science and catalysis. nih.govmdpi.com
Future research should explore its potential as:
A Ligand for Catalysis: The pyridine nitrogen and the amino group can coordinate to metal centers. The electronic nature of the ring, heavily influenced by the halogens, could be tuned to create ligands for specialized catalytic processes.
A Component in Organic Electronics: Halogen bonding is an increasingly important interaction in crystal engineering and materials science. mdpi.comacs.org The presence of bromine and iodine atoms makes this molecule an excellent halogen bond donor. This could be exploited to direct the self-assembly of molecules in organic semiconductors, potentially for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).
Building Block for Functional Polymers: The molecule can be functionalized at multiple sites (via Suzuki, Buchwald-Hartwig, or other coupling reactions) to create monomers for novel polymers with tailored electronic or photophysical properties.
Component in Supramolecular Materials: The ability to form both hydrogen bonds (via the amine) and halogen bonds could be used to construct complex, self-assembled supramolecular structures like gels or liquid crystals. acs.org
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and developing new ones. The interplay of the inductive and resonance effects of the three different halogens and the amino group makes the reactivity of this compound particularly complex.
Future mechanistic studies could involve:
Computational Chemistry: Using Density Functional Theory (DFT) to model reaction pathways, predict regioselectivity in substitution reactions (e.g., SNAr), and understand the electronic structure of the molecule. mdpi.com
Kinetic Analysis: Performing kinetic studies on cross-coupling or substitution reactions to elucidate rate-determining steps and the influence of each substituent on the reaction rate.
Spectroscopic Interrogation: Employing advanced spectroscopic techniques to identify and characterize transient intermediates in reactions, such as the formation of pyridinyl radicals or metal-complexed species. researchgate.netillinois.edu
Isotope Labeling Studies: Using isotopic labeling to trace the path of atoms during complex rearrangements or substitution reactions, providing definitive evidence for proposed mechanisms.
A deeper understanding of phenomena like the halogen dance, competitive C-H activation, and the relative lability of the C-Br vs. C-I bonds in cross-coupling reactions is essential for unlocking the full synthetic potential of this molecule. mdpi.com
Further Advances in Green and Sustainable Synthesis Methodologies
Improving the environmental footprint of chemical synthesis is a paramount goal. rsc.org Future research on this compound should prioritize the development of greener synthetic protocols. nih.gov
Key areas for advancement include:
Solvent Minimization: Developing solvent-free reaction conditions, potentially using mechanochemistry (ball-milling) or microwave-assisted synthesis to drive reactions. nih.govrsc.org
Use of Greener Solvents: Replacing hazardous solvents like chloroform (B151607) or dimethylformamide with more benign alternatives such as water, ethanol (B145695), or bio-based solvents. researchgate.net
Catalyst Improvement: Focusing on catalysts that are based on earth-abundant metals or developing metal-free catalytic systems to replace those based on precious metals like palladium. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as through multicomponent reactions. nih.govnih.gov
The following table compares a hypothetical traditional synthesis with a potential green alternative, highlighting areas for future improvement.
| Synthesis Step | Traditional Method | Potential Green Alternative | Sustainability Advantage |
| Bromination | Liquid Br2 in acetic acid | NBS in water; Enzymatic bromination | Avoids corrosive and hazardous liquid bromine |
| Iodination | I2/HIO3 in H2SO4 | KI/KIO3 in water; Metal-catalyzed C-H iodination | Reduces use of strong acids and improves atom economy |
| Purification | Column chromatography with chlorinated solvents | Crystallization from ethanol/water; Supercritical fluid chromatography | Reduces solvent waste and environmental impact |
| Energy Input | Conventional heating (oil bath) for extended periods | Microwave-assisted heating; Flow reactor with efficient heat transfer | Reduces reaction times and energy consumption nih.gov |
By focusing on these future research directions, the scientific community can enhance the synthesis, expand the applications, and improve the sustainability profile of this compound, solidifying its role as a valuable tool in modern chemistry.
Q & A
Basic: What synthetic routes are recommended for preparing 5-Bromo-6-fluoro-3-iodopyridin-2-amine?
Methodological Answer:
The synthesis typically involves sequential halogenation of a pyridine scaffold. A plausible route includes:
Amination : Start with 2-aminopyridine, followed by regioselective halogenation.
Halogenation Order : Bromine and fluorine substituents are introduced first due to their directing effects. For example, fluorination via Balz-Schiemann reaction or electrophilic substitution, followed by bromination using N-bromosuccinimide (NBS).
Iodination : The 3-position iodine can be introduced via iododeboronation (if a boronic acid intermediate is used) or direct electrophilic iodination under controlled conditions (e.g., I₂ with HNO₃/H₂SO₄).
Key Considerations : Monitor reaction temperatures (e.g., iodination often requires <0°C to avoid overhalogenation) and use protecting groups for the amine to prevent undesired side reactions .
Advanced: How do the electronic effects of bromo, fluoro, and iodo substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The substituents modulate reactivity through:
- Electron-Withdrawing Effects : Fluorine (strong -I effect) deactivates the ring, directing electrophiles to meta/para positions. Bromine and iodine (-I, +M) further polarize the π-system.
- Steric and Electronic Compatibility : Iodine’s large size may hinder certain coupling reactions (e.g., Suzuki-Miyaura), while bromine is more reactive in Pd-catalyzed couplings. Fluorine’s inductive effect can stabilize transition states in nucleophilic aromatic substitution.
Experimental Design : - Use DFT calculations to map electron density (e.g., Fukui indices) for predicting reactive sites.
- Compare coupling efficiencies under Buchwald-Hartwig (amine-directed) vs. Ullmann (iodine-directed) conditions .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 5–6 ppm, broad). Fluorine’s deshielding effect splits neighboring proton signals.
- ¹⁹F NMR : Confirms fluorine substitution (δ -100 to -150 ppm for aromatic F).
- Mass Spectrometry (HRMS) : Look for molecular ion clusters (e.g., [M+H]⁺ with isotopic patterns for Br and I).
- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-Br/C-I vibrations (500–700 cm⁻¹) .
Advanced: What strategies mitigate competing side reactions during halogen displacement?
Methodological Answer:
Common issues include overhalogenation and amine oxidation. Mitigation strategies:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or acetyl to shield the amine during iodination.
- Low-Temperature Control : Perform iodination at -20°C to minimize polyhalogenation.
- Catalyst Screening : For Pd-catalyzed reactions, test ligands (e.g., XPhos) that reduce oxidative addition barriers for bromine vs. iodine.
Case Study : In analogous compounds, substituting NBS with Br₂ in DMF at 0°C improved regioselectivity by 30% .
Basic: What are the primary applications in medicinal chemistry research?
Methodological Answer:
- Kinase Inhibitor Scaffolds : The pyridine core is a common motif in ATP-binding site targeting.
- Proteolysis-Targeting Chimeras (PROTACs) : Iodine serves as a handle for late-stage functionalization with E3 ligase ligands.
- Radioactive Tracers : ¹²⁵I-labeled derivatives are used in imaging studies.
Validation : Collaborate with crystallography to confirm binding modes .
Advanced: How can computational chemistry predict regioselectivity in nucleophilic attacks?
Methodological Answer:
- DFT Calculations : Compute Fukui functions (nucleophilic/electrophilic indices) to identify reactive sites. For example, the C-4 position may show higher electrophilicity due to fluorine’s -I effect.
- MD Simulations : Model solvent effects (e.g., DMSO vs. THF) on transition-state stabilization.
- Benchmarking : Compare predicted vs. experimental outcomes using Hammett σ constants for substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
